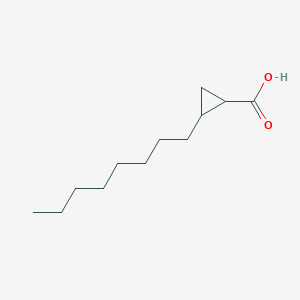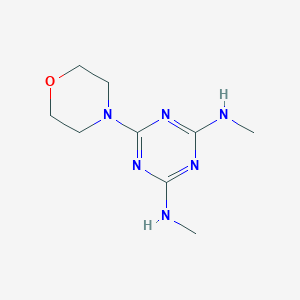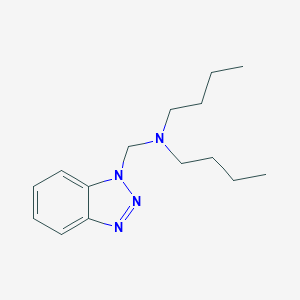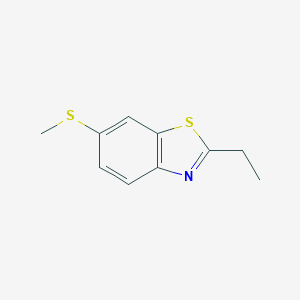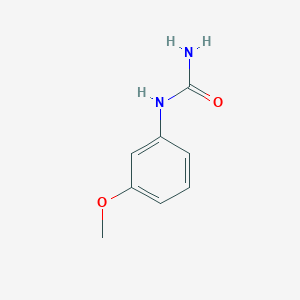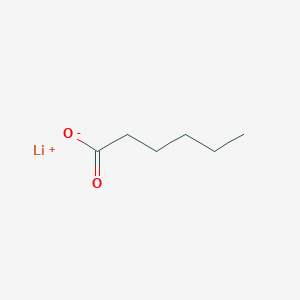
Lithium caproate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium caproate is a chemical compound that is widely used in scientific research due to its unique properties. It is a salt of lithium and caproic acid and is often used as a pharmacological agent in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of lithium caproate is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain. It has been shown to increase the levels of serotonin and norepinephrine, which are important neurotransmitters involved in mood regulation.
Efectos Bioquímicos Y Fisiológicos
Lithium caproate has been shown to have several biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. It can also increase the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lithium caproate has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It also has a long half-life, which means that it remains active in the body for a longer period of time. However, it can be difficult to work with due to its hygroscopic nature, which means that it absorbs moisture from the air.
Direcciones Futuras
There are several future directions for the use of lithium caproate in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have applications in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic benefits of lithium caproate.
Conclusion:
Lithium caproate is a valuable tool in scientific research due to its unique properties and potential therapeutic benefits. It has been shown to have a neuroprotective effect and can help to regulate mood and behavior. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
Lithium caproate can be synthesized by reacting lithium hydroxide with caproic acid. The reaction produces lithium caproate and water. The resulting compound is a white crystalline powder that is soluble in water and alcohol.
Aplicaciones Científicas De Investigación
Lithium caproate is used in various scientific research applications, including the study of neurotransmitters, brain function, and the treatment of bipolar disorder. It has been shown to have a neuroprotective effect and can help to regulate mood and behavior.
Propiedades
Número CAS |
16577-51-8 |
|---|---|
Nombre del producto |
Lithium caproate |
Fórmula molecular |
C6H11LiO2 |
Peso molecular |
122.1 g/mol |
Nombre IUPAC |
lithium;hexanoate |
InChI |
InChI=1S/C6H12O2.Li/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
PNDUWCHQCLZPAH-UHFFFAOYSA-M |
SMILES isomérico |
[Li+].CCCCCC(=O)[O-] |
SMILES |
[Li+].CCCCCC(=O)[O-] |
SMILES canónico |
[Li+].CCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



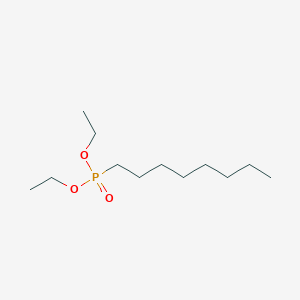
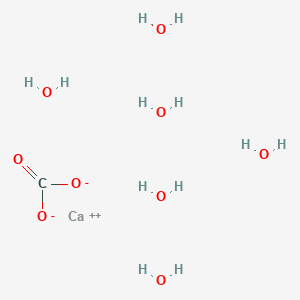
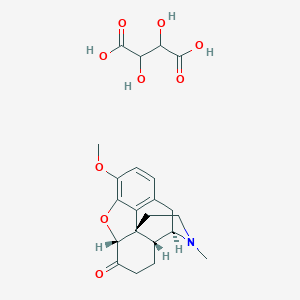
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)
